(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide

Catalog No.
S2862326
CAS No.
865145-54-6
M.F
C14H13N3O3
M. Wt
271.276
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotino...

CAS Number

865145-54-6

Product Name

(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide

Molecular Formula

C14H13N3O3

Molecular Weight

271.276

InChI

InChI=1S/C14H13N3O3/c1-20-12-4-2-3-11(13(12)18)9-16-17-14(19)10-5-7-15-8-6-10/h2-9,18H,1H3,(H,17,19)/b16-9+

InChI Key

VWLOTRPSIVIFDW-CXUHLZMHSA-N

SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=NC=C2

solubility

not available

(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (CAS: 865145-54-6), commonly referred to as vanillin isoniazid or INHOVA, is a highly functionalized aroylhydrazone synthesized via the condensation of the first-line antitubercular drug isoniazid with o-vanillin [1]. In procurement and materials science, this compound is primarily sourced as a versatile tridentate (ONO) chelating ligand for the synthesis of bioactive transition metal complexes, including oxidovanadium(V) and copper(II) metallodrugs [2]. By masking the primary amine of isoniazid and introducing a methoxy-substituted phenolic ring, INHOVA offers a unique combination of conserved antimycobacterial potential, intrinsic antioxidant activity, and a structurally rigid coordination pocket that is highly valued in advanced pharmaceutical formulation and inorganic synthesis workflows [3].

Substituting INHOVA with its parent compound, isoniazid, or the closely related analog salinazid (derived from salicylaldehyde) fundamentally compromises both coordination chemistry and physicochemical performance [1]. Isoniazid lacks the phenolic hydroxyl and methoxy groups required for stable tridentate ONO chelation, rendering it incapable of forming the robust, high-dimensional metal complexes (such as ester-like oxidovanadium dimers) that INHOVA reliably produces [2]. Furthermore, compared to salinazid, the presence of the 3-methoxy group in INHOVA alters its lipophilicity, solid-state packing, and thermodynamic solubility profile in biological media, directly impacting its processability when forming multi-component pharmaceutical materials like saccharinate salts or cyclodextrin inclusion complexes [3].

Aqueous Solubility Enhancement via Saccharinate Salt Formulation

The intrinsic aqueous solubility of vanillin isoniazid is highly restricted (<10^-3 mole fraction), posing challenges for parenteral formulation. However, when processed into a saccharin salt (vanillin isoniazid saccharinate), the compound demonstrates a drastic thermodynamic solubility improvement compared to the pure active pharmaceutical ingredient (API) [1]. This predictable salt-formation behavior makes it a superior candidate for formulation workflows requiring tunable dissolution profiles.

Evidence DimensionAqueous solubility improvement
Target Compound Data12-fold increase in aqueous solubility (as vanillin isoniazid saccharinate)
Comparator Or BaselinePure vanillin isoniazid API (baseline)
Quantified Difference12x higher aqueous solubility
ConditionsWater at 298.2 K, evaluated via dissolution profiling

Enables formulation scientists to overcome the poor intrinsic solubility of the free hydrazone, facilitating the development of viable liquid or inhalation delivery systems.

Antioxidant Activity and Free Radical Scavenging Capacity

Unlike the parent drug isoniazid, which lacks inherent radical scavenging capabilities, the functionalization with o-vanillin imparts significant antioxidant properties to the INHOVA ligand and its subsequent metal complexes. In ion-radical inhibition assays, the compound and its biometal coordination derivatives demonstrate robust free radical neutralization at micromolar concentrations, matching the performance of established commercial antioxidant standards [1].

Evidence DimensionFree radical inhibition concentration
Target Compound DataActive at 10^-6 mol/L
Comparator Or BaselineTrolox (medical standard antioxidant)
Quantified DifferenceComparable activity at 10^-6 mol/L
ConditionsIon-radical scavenging assay

Justifies the procurement of this specific hydrazone for dual-action therapeutic development where both antimicrobial and oxidative stress-mitigating properties are required.

Tridentate ONO Chelation for Stable Metallodrug Synthesis

The structural design of INHOVA provides a highly stable ONO coordination environment that is absent in simple hydrazides. When reacted with oxidovanadium(V) precursors in alcoholic solvents, INHOVA reliably coordinates as a monoanion, yielding well-defined ester-like dimeric complexes (e.g., [VO(INHOVA)EtO(OH2)]Cl·H2O) [1]. This predictable coordination behavior ensures high-purity synthesis of transition metal complexes with tailored redox properties.

Evidence DimensionLigand coordination mode and complex stability
Target Compound DataForms stable tridentate ONO monoanionic chelation
Comparator Or BaselineParent isoniazid (lacks ONO pocket, forms weak/unstable complexes)
Quantified DifferenceTransition from monodentate/bidentate instability to stable tridentate dimeric crystallization
ConditionsReaction with oxidovanadium(V) precursors in ethanol/DMSO

Provides inorganic chemists with a reliable, sterically tuned scaffold essential for the reproducible manufacturing of redox-active metal-based therapeutics.

Synthesis of Transition Metal-Based Therapeutics

Due to its stable ONO coordination pocket, INHOVA is an optimal precursor for synthesizing oxidovanadium(V), copper(II), and other transition metal complexes targeted for anticancer and antimicrobial screening [1].

Development of Advanced Antitubercular Formulations

The compound's ability to form highly soluble saccharinate salts and 1:1 inclusion complexes with cyclodextrins makes it a prime candidate for developing next-generation, low-toxicity antitubercular drugs with optimized bioavailability [2].

Dual-Action Antioxidant and Antimicrobial Agents

Leveraging its intrinsic radical scavenging capability at the 10^-6 mol/L level, INHOVA is highly suitable for research into dual-action pharmaceuticals that simultaneously target bacterial infections and mitigate localized oxidative stress [3].

XLogP3

1.4

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